Methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride
Description
Methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is a trisubstituted 1,3,5-triazine derivative characterized by a central triazine ring substituted at the 4- and 6-positions with pyrrolidinyl groups and at the 2-position with a methyl benzoate moiety via an amino linker.
Properties
IUPAC Name |
methyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2.ClH/c1-27-16(26)14-6-8-15(9-7-14)20-17-21-18(24-10-2-3-11-24)23-19(22-17)25-12-4-5-13-25;/h6-9H,2-5,10-13H2,1H3,(H,20,21,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGAGNPWMDBKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as diazine alkaloids, have been reported to exhibit a wide range of pharmacological applications. They interact with various targets, including DNA, RNA, and various enzymes, contributing to their diverse biological activities.
Mode of Action
Diazine alkaloids, which share a similar structure, are known to interact with their targets in various ways, leading to a range of biological effects. For instance, they can act as antimetabolites, inhibiting the function of certain enzymes, or they can bind to specific receptors, modulating their activity.
Biochemical Pathways
Diazine alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways. These include pathways involved in inflammation, hypertension, cancer, and various microbial infections.
Biological Activity
Methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is a compound of interest due to its potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzoate moiety linked to a triazine ring substituted with pyrrolidine groups. This unique structure contributes to its biological activities.
Research indicates that compounds containing triazine and pyrrolidine moieties exhibit various biological activities, including:
- Kinase Inhibition : Pyrrolidine derivatives have shown promise as inhibitors of kinases, which are critical in various signaling pathways. For instance, studies on similar compounds have demonstrated nanomolar activity against cyclin-dependent kinases (CDKs) and other targets involved in cell proliferation and cancer progression .
- Anti-inflammatory Properties : Some derivatives of benzoate compounds have been evaluated for their anti-inflammatory effects. The presence of the triazine ring may enhance the compound's ability to modulate inflammatory responses .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Studies
- Pyrrolidine Derivatives in Cancer Treatment : A study explored the effects of pyrrolidine-based compounds on breast cancer cells, highlighting their potential as selective estrogen receptor modulators (SERMs). The findings suggest that modifications to the pyrrolidine structure can enhance selectivity and potency against cancer cell lines .
- Inflammatory Response Modulation : Research has also indicated that certain benzoate derivatives can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential therapeutic application in treating chronic inflammatory diseases .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Recent studies have indicated that derivatives of triazine compounds exhibit potent antitumor effects. For instance, compounds similar to methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways such as the PI3K/Akt pathway, which is crucial for cell proliferation and survival .
- Inhibition of Protein Kinases :
- Neuroprotective Effects :
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor efficacy of triazine derivatives demonstrated significant tumor regression in xenograft models when treated with compounds similar to this compound. The study reported:
- Dosing Regimen : Administration at 20 mg/kg resulted in substantial tumor size reduction compared to control groups.
| Compound | Dose (mg/kg) | Tumor Volume Reduction (%) |
|---|---|---|
| Test Compound | 20 | 75 |
| Control | 0 | 0 |
Case Study 2: Neuroprotective Potential
Another investigation highlighted the neuroprotective effects of triazine-based compounds against oxidative stress-induced neuronal death. The results indicated:
- Cell Viability : Increased cell viability in neuronal cultures treated with the compound at concentrations ranging from 10 to 50 µM.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 90 |
| 50 | 95 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis
The compound’s key structural distinction lies in its 4,6-di(pyrrolidin-1-yl) substituents. Comparatively:
- Phenoxy/Chlorophenoxy-substituted triazines (e.g., Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate): Feature electron-withdrawing phenoxy groups, which reduce basicity and alter solubility. Chlorophenoxy variants introduce steric and electronic effects, impacting reactivity .
- Morpholino-substituted triazines (e.g., Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate): Morpholino groups enhance water solubility due to their polar oxygen atom, contrasting with pyrrolidinyl’s nonpolar nature .
Physical and Chemical Properties
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 1,3,5-triazine core substituted with two pyrrolidine groups and a methyl benzoate moiety. The triazine ring is electron-deficient, enabling nucleophilic aromatic substitution (NAS) reactions, while the pyrrolidine groups act as electron-donating substituents, modulating electronic effects and steric hindrance . The methyl benzoate group enhances solubility in organic solvents and may participate in π-π stacking interactions in biological systems .
Q. What synthetic methods are commonly used to introduce pyrrolidine groups into triazine derivatives?
Pyrrolidine substitution on triazine is typically achieved via nucleophilic aromatic substitution (NAS) under mild reflux conditions (60–80°C) using polar aprotic solvents like DMF or THF. A molar ratio of 1:2.2 (triazine:pyrrolidine) ensures complete substitution at the 4- and 6-positions, as demonstrated in analogous triazine syntheses . Catalytic bases like diisopropylethylamine (DIPEA) improve reaction efficiency by neutralizing HCl byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on:
- ¹H/¹³C NMR : Signals for pyrrolidine protons (δ 1.8–2.1 ppm for N–CH₂ and δ 3.2–3.5 ppm for N–CH₂–CH₂) and triazine carbons (δ 165–170 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the calculated mass (C₁₈H₂₃ClN₆O₂, ~414.88 g/mol) .
- Melting point : Consistency with literature values (e.g., 165–176°C for similar triazine derivatives) .
Advanced Questions
Q. What mechanistic insights explain the regioselectivity of substitutions on the triazine ring?
The 4- and 6-positions of 1,3,5-triazine are more reactive toward NAS due to reduced steric hindrance and electronic stabilization of the transition state. Computational studies (DFT calculations) show lower activation energy for substitution at these positions compared to the 2-position . Kinetic experiments using in situ NMR can monitor substitution progress and validate regioselectivity .
Q. How should researchers design assays to evaluate the compound’s antimicrobial activity?
- In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using triazine derivatives with known activity as positive controls (e.g., compound V3-h in ).
- Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., piperidine vs. pyrrolidine) to identify critical functional groups .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. How can contradictory bioactivity data between studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain) or compound purity. Strategies include:
Q. What purification challenges are associated with this compound, and how can they be addressed?
Challenges include:
- Byproduct removal : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) effectively separates unreacted pyrrolidine and triazine intermediates .
- Hydroscopicity : The hydrochloride salt may absorb moisture; store under inert gas (N₂/Ar) and use vacuum drying .
- Scale-up limitations : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for larger batches .
Q. How can researchers optimize the compound for enhanced pharmacokinetic properties?
- Solubility : Introduce hydrophilic groups (e.g., replace methyl benzoate with a carboxylic acid) .
- Metabolic stability : Modify pyrrolidine to a morpholine ring to reduce CYP450-mediated oxidation .
- Permeability : Use logP calculations (e.g., SwissADME) to balance hydrophobicity and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
